molecular formula C12H15F2N B1462061 (1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine CAS No. 1155607-67-2

(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine

Cat. No. B1462061
CAS RN: 1155607-67-2
M. Wt: 211.25 g/mol
InChI Key: RAFRMMPQSQAGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine, also known as 1-cyclopropylethyldifluoromethylbenzeneamine, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is unique due to its cyclopropyl ring structure, which is a rare occurrence in organic compounds. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In

Scientific Research Applications

Aminolysis Reactions

  • Aminolysis reactions involving cyclopropyl and difluorophenyl derivatives have been studied, showing success under certain conditions. Reactions with sterically unshielded amines in high dielectric permittivity media are particularly notable, highlighting the importance of reaction conditions and reagent selection in organic synthesis (Novakov et al., 2017).

Protecting Groups for Amines

  • The development of new protecting groups for amines, such as the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, provides valuable tools for synthetic chemistry. These groups are orthogonal to commonly used ones and offer resistance to a variety of chemical conditions (Snider & Wright, 2011).

Ring-Opening Reactions

  • Studies on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles contribute to the synthesis of complex molecules, including drugs. Such methodologies enable the enantioselective synthesis of significant pharmacological agents (Lifchits & Charette, 2008).

Photochemical Reactions

  • Research on the photochemical reactions of polycyanocyclopropanes with amines demonstrates the potential for novel synthetic pathways through formal extrusion processes. This work provides insights into the mechanisms of photochemical transformations (Tomioka & Kanda, 1990).

Organometallic Chemistry

  • The synthesis of low-valent aminopyridinato chromium methyl complexes via various methods, including reductive alkylation and oxidative addition, has implications for the development of new catalytic processes. Such research expands the utility of chromium complexes in organic transformations (Noor, Schwarz, & Kempe, 2015).

properties

IUPAC Name

1-cyclopropyl-N-[(2,6-difluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c1-8(9-5-6-9)15-7-10-11(13)3-2-4-12(10)14/h2-4,8-9,15H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFRMMPQSQAGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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